

Application Notes: Palladium-Catalyzed Synthesis of 6-Bromooxindole via Intramolecular Heck Cyclization

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Compound of Interest

Compound Name: *6-Bromooxindole*

Cat. No.: *B126910*

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Introduction

The oxindole scaffold is a privileged heterocyclic motif present in numerous natural products and pharmaceutically active compounds. The 6-bromo-substituted oxindole, in particular, serves as a versatile intermediate for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery. This document provides a detailed protocol for the synthesis of **6-Bromooxindole** through a robust and efficient palladium-catalyzed intramolecular Heck cyclization. The described two-step synthesis involves the initial acylation of 2,4-dibromoaniline to form the Heck precursor, followed by a palladium-catalyzed intramolecular C-C bond formation to yield the target oxindole.

Synthetic Strategy

The synthesis of **6-bromooxindole** is achieved through a two-step sequence. The first step is the acylation of commercially available 2,4-dibromoaniline with acryloyl chloride to furnish the N-acryloyl-2,4-dibromoaniline precursor. The subsequent and key step is an intramolecular Heck reaction. This palladium-catalyzed cyclization proceeds via oxidative addition of the palladium(0) catalyst to the C-Br bond at the 2-position of the aniline ring, followed by intramolecular migratory insertion of the tethered alkene and subsequent β -hydride elimination to afford the **6-bromooxindole** product.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of **6-bromooxindole**.

Step	Reactants	Reagents	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)
1	2,4-Dibromo aniline, Acryloyl chloride	Triethylamine (Et ₃ N)	Dichloromethane (DCM)	0 to RT	2	N-Acryloyl-2,4-dibromoaniline	~95
2	N-Acryloyl-2,4-dibromoaniline	Pd(OAc) ₂ , PPh ₃ , Triethylamine (Et ₃ N)	Acetonitrile (MeCN)	80	12	6-Bromo-1,3-dihydro-2H-indol-2-one (6-Bromooxindole)	~85

Experimental Protocols

Step 1: Synthesis of N-Acryloyl-2,4-dibromoaniline (Heck Precursor)

Materials:

- 2,4-Dibromoaniline (1.0 eq)
- Acryloyl chloride (1.1 eq)
- Triethylamine (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Standard glassware for workup and purification

Procedure:

- To a flame-dried round-bottom flask under an argon atmosphere, add 2,4-dibromoaniline (1.0 eq) and anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (1.2 eq) to the stirred solution.
- Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 15 minutes.
- Allow the reaction to warm to room temperature and stir for 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous NaHCO_3 solution.
- Separate the organic layer and wash sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-acryloyl-2,4-dibromoaniline as a solid.

Step 2: Palladium-Catalyzed Intramolecular Heck Cyclization to 6-Bromoindole

Materials:

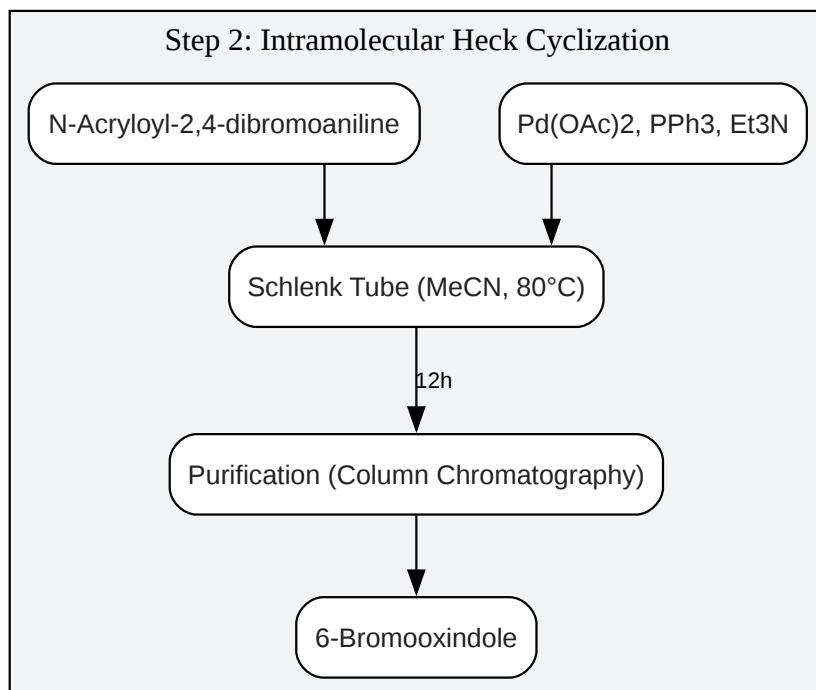
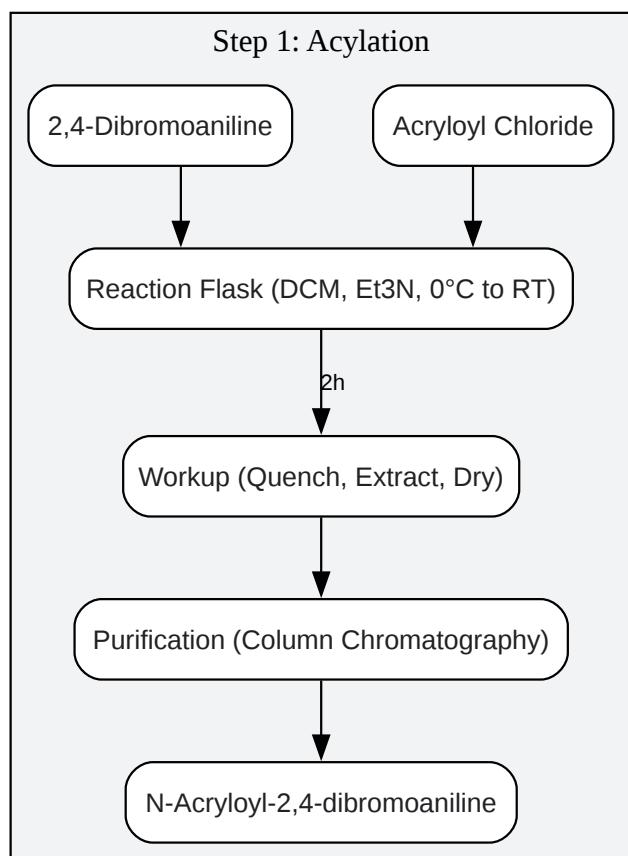
- N-Acryloyl-2,4-dibromoaniline (1.0 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.05 eq)
- Triphenylphosphine (PPh_3) (0.1 eq)
- Triethylamine (Et_3N) (2.0 eq)
- Acetonitrile (MeCN), anhydrous and degassed
- Schlenk tube or equivalent reaction vessel for inert atmosphere reactions
- Magnetic stirrer and hotplate
- Standard glassware for workup and purification

Procedure:

- To a flame-dried Schlenk tube, add N-acryloyl-2,4-dibromoaniline (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
- Evacuate and backfill the tube with argon three times.
- Add anhydrous and degassed acetonitrile, followed by triethylamine (2.0 eq).
- Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

- Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford **6-bromooxindole** as a solid.

Experimental Workflow



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Caption: Workflow for the two-step synthesis of **6-Bromooxindole**.

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